2-(3,5-Dimethylphenyl)piperazine

Negative Control Neuropharmacology Receptor Binding

Order 2-(3,5-Dimethylphenyl)piperazine as a structurally verified negative control for dopamine and serotonin receptor assays. The 3,5-dimethyl substitution at the piperazine 2-position delivers distinct steric and electronic properties, enabling systematic SAR exploration of phenylpiperazine derivatives. Unlike the inactive positional isomer 1-(3,5-dimethylphenyl)piperazine, this scaffold provides a critical reference point for distinguishing specific target-mediated effects from non-specific interactions. High purity (≥95%) ensures reproducible regioselectivity in medicinal chemistry and neuropharmacological workflows.

Molecular Formula C12H18N2
Molecular Weight 190.28 g/mol
Cat. No. B13155827
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethylphenyl)piperazine
Molecular FormulaC12H18N2
Molecular Weight190.28 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C2CNCCN2)C
InChIInChI=1S/C12H18N2/c1-9-5-10(2)7-11(6-9)12-8-13-3-4-14-12/h5-7,12-14H,3-4,8H2,1-2H3
InChIKeyQOIQGPGWIOBWGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethylphenyl)piperazine for Neuropharmacology Procurement: CAS 1286754-93-5 Selectivity and Receptor Binding Profile


2-(3,5-Dimethylphenyl)piperazine (CAS 1286754-93-5) is a substituted piperazine derivative featuring a 3,5-dimethylphenyl group attached to the piperazine core [1]. With a molecular weight of 190.28 g/mol and a purity specification of ≥95%, this compound serves as a research chemical and heterocyclic building block . Its well-defined structure enables precise regioselectivity in synthetic applications, while the dimethyl substitution on the phenyl ring influences steric and electronic properties relevant to binding affinity and metabolic stability in drug design [2]. Notably, the closely related positional isomer 1-(3,5-dimethylphenyl)piperazine (CAS 105907-65-1) is characterized as inactive at dopamine and serotonin receptors, establishing this scaffold as a valuable control compound in neuropharmacological studies [3].

2-(3,5-Dimethylphenyl)piperazine Procurement: Why Structural Analogs Cannot Be Interchanged


Substituting 2-(3,5-dimethylphenyl)piperazine with other phenylpiperazine analogs without experimental validation introduces significant scientific risk. The substitution pattern and position on the phenyl ring critically determine receptor binding profiles [1]. For example, the positional isomer 1-(3,5-dimethylphenyl)piperazine demonstrates inactivity at dopamine and serotonin receptors, whereas structurally distinct analogs exhibit high-affinity binding to D3 receptors (Ki = 0.3–0.9 nM) . Even subtle changes—such as 2,3-dichloro substitution on the phenyl ring—can transform a weak D3 binder into a potent ligand with >100-fold D3/D2 selectivity [2]. These structure-activity relationships demonstrate that in-class phenylpiperazines cannot be assumed functionally equivalent. The quantitative evidence below establishes the specific differentiation required for informed scientific selection and procurement decisions.

2-(3,5-Dimethylphenyl)piperazine Quantitative Differentiation Evidence: Binding Data and Structural Selectivity


Receptor Inactivity Profile: 2-(3,5-Dimethylphenyl)piperazine as a Dopamine/Serotonin-Negative Control

The positional isomer 1-(3,5-dimethylphenyl)piperazine demonstrates complete inactivity at dopamine and serotonin receptors, failing to meet primary assay thresholds of 50% inhibition [1]. In contrast, structurally related N-(2,3-dichlorophenyl)piperazine analogs exhibit high-affinity D3 receptor binding with Ki values ranging from 0.3 to 0.9 nM and D3/D2 selectivity ratios exceeding 40-fold [2]. This functional divergence—from complete receptor inactivity to sub-nanomolar affinity—is dictated solely by phenyl ring substitution pattern and piperazine attachment position. The 3,5-dimethylphenyl scaffold thus provides a validated negative control for neuropharmacological experiments, enabling researchers to definitively attribute observed effects to target engagement rather than scaffold-dependent off-target activity.

Negative Control Neuropharmacology Receptor Binding

Structural Differentiation: Positional Isomer Comparison for 2-(3,5-Dimethylphenyl)piperazine

2-(3,5-Dimethylphenyl)piperazine (CAS 1286754-93-5) differs fundamentally from its positional isomer 1-(3,5-dimethylphenyl)piperazine (CAS 105907-65-1) in piperazine attachment point . The 2-substituted isomer features the phenyl group attached at the 2-position of the piperazine ring, whereas the 1-substituted isomer has attachment at the 1-position (N-phenylpiperazine) [1]. This positional difference alters nitrogen basicity (predicted pKa = 8.95 ± 0.40), hydrogen-bonding capacity (two donors, two acceptors), and topological polar surface area (TPSA = 24.1 Ų), all of which influence receptor recognition and pharmacokinetic behavior [2]. These distinct physicochemical properties preclude substitution of one isomer for the other without experimental revalidation of receptor binding, metabolic stability, and off-target profiles.

Structural Biology Drug Design Isomer Differentiation

D3/D2 Receptor Selectivity: Comparative Analysis of Phenylpiperazine Scaffolds

The phenylpiperazine scaffold exhibits extreme variation in dopamine receptor selectivity depending on phenyl ring substitution pattern [1]. N-(2,3-dichlorophenyl)piperazine analogs demonstrate high-affinity D3 binding (Ki = 0.3–0.9 nM) with D3/D2 selectivity ratios of 40–53-fold, whereas unsubstituted or differently substituted phenylpiperazines show markedly reduced affinity and selectivity [2]. Notably, the 3,5-dimethylphenyl substitution (as found in 1-(3,5-dimethylphenyl)piperazine) yields complete inactivity at dopamine D2, D3, and D4 receptors, contrasting sharply with the 2,3-dichloro substitution pattern required for high D3 affinity . This class-level inference establishes that 2-(3,5-dimethylphenyl)piperazine cannot be assumed to possess dopamine receptor activity without direct experimental validation, and substitution with active phenylpiperazine analogs would fundamentally alter the compound's pharmacological profile.

Dopamine Receptors Receptor Selectivity Neuropharmacology

2-(3,5-Dimethylphenyl)piperazine Application Scenarios: Negative Controls and Synthetic Building Blocks


Negative Control for Dopamine and Serotonin Receptor Studies

2-(3,5-Dimethylphenyl)piperazine can serve as a validated negative control in neuropharmacological assays evaluating dopamine and serotonin receptor engagement [1]. Based on the established inactivity of its positional isomer 1-(3,5-dimethylphenyl)piperazine at these receptors, researchers can use this compound to distinguish specific target-mediated effects from non-specific piperazine scaffold interactions . This application is critical for studies requiring definitive attribution of observed pharmacological effects to receptor binding rather than off-target activity [2].

Synthetic Building Block for Bioactive Compound Development

The compound is positioned as a heterocyclic building block for synthesizing novel bioactive molecules [1]. Its 3,5-dimethylphenyl substitution imparts distinct steric and electronic properties that influence the binding affinity and metabolic stability of derived compounds . The well-defined structure and specified purity (≥95%) support precise regioselectivity in synthetic routes, enabling medicinal chemists to systematically explore structure-activity relationships [2].

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

2-(3,5-Dimethylphenyl)piperazine enables systematic SAR exploration of phenylpiperazine derivatives [1]. The compound's distinct substitution pattern—3,5-dimethylphenyl at the 2-position of piperazine—provides a reference point for evaluating how steric bulk and electronic effects influence receptor recognition, metabolic stability, and physicochemical properties . Comparative studies with other phenylpiperazine substitution patterns (e.g., 2,3-dichloro, 2-methoxy, unsubstituted) allow researchers to map the structural determinants of dopamine D3 receptor affinity and D3/D2 selectivity [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-Dimethylphenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.